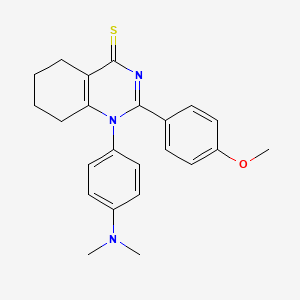

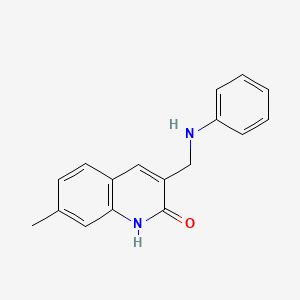

1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of diamines with isothiocyanates or similar reagents. For instance, Cherbuliez et al. (1967) described the formation of tetrahydroquinazolin-4-ones through the reaction of diamines with o-methoxycarbonylphenyl isothiocyanate, highlighting a method that could be analogous to synthesizing the compound (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is critical in determining their chemical reactivity and interaction with biological targets. X-ray diffraction analysis provides detailed insights into the crystal and molecular structure, as demonstrated by Askerov et al. (2019), who studied similar compounds to understand their structural configurations (Askerov, Magerramov, Osmanov, Baranov, Borisova, Samsonova, & Borisov, 2019).

Chemical Reactions and Properties

Quinazoline derivatives engage in a variety of chemical reactions, influencing their potential applications. For example, the reaction mechanisms involving azirines and benzoxazole-thione suggest the reactivity of the quinazoline nucleus towards the formation of complex heterocycles, as investigated by Ametamey and Heimgartner (1990) (Ametamey & Heimgartner, 1990).

科学的研究の応用

Synthesis and Biological Evaluation

The compound has been synthesized and tested for various biological activities. For instance, Kubicová et al. (2003) synthesized several quinazoline-4-thiones, including derivatives with significant antimycobacterial activity against Mycobacterium avium and M. kansasii. These compounds also showed promising photosynthesis-inhibiting activity and were evaluated for their toxicological impact using the brine shrimp bioassay (Kubicová et al., 2003).

Anticancer Potential

Research by Sirisoma et al. (2009) led to the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a clinical candidate for anticancer therapy. This compound showed potent apoptosis-inducing activity and significant efficacy in various cancer models, including high penetration through the blood-brain barrier (Sirisoma et al., 2009).

Antiarrhythmic and Cardiovascular Effects

Markaryan et al. (2000) studied isoquinoline derivatives for their antiarrhythmic properties, revealing the potential cardiovascular benefits of related compounds. Though not directly about the specified compound, this research indicates the broader pharmacological interest in quinazoline derivatives (Markaryan et al., 2000).

Antimicrobial and Anti-inflammatory Activities

Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, demonstrating potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as significant anti-inflammatory activity in vivo. This study highlights the therapeutic potential of structurally related compounds (Al-Abdullah et al., 2014).

Antioxidant Properties

Alazawi (2016) investigated the antioxidant properties of quinazolin derivatives, including the compound of interest. The study found that some synthesized compounds showed higher antioxidant capacity than common antioxidants like ascorbic acid, indicating their potential as novel antioxidants (Alazawi, 2016).

特性

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-25(2)17-10-12-18(13-11-17)26-21-7-5-4-6-20(21)23(28)24-22(26)16-8-14-19(27-3)15-9-16/h8-15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJIFSANAZJLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2496227.png)

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)